

In-depth Technical Guide: α -(2-Bromophenyl)benzylamine (CAS 55095-15-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>alpha</i> -(2-Bromophenyl)benzylamine
Cat. No.:	B1284756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

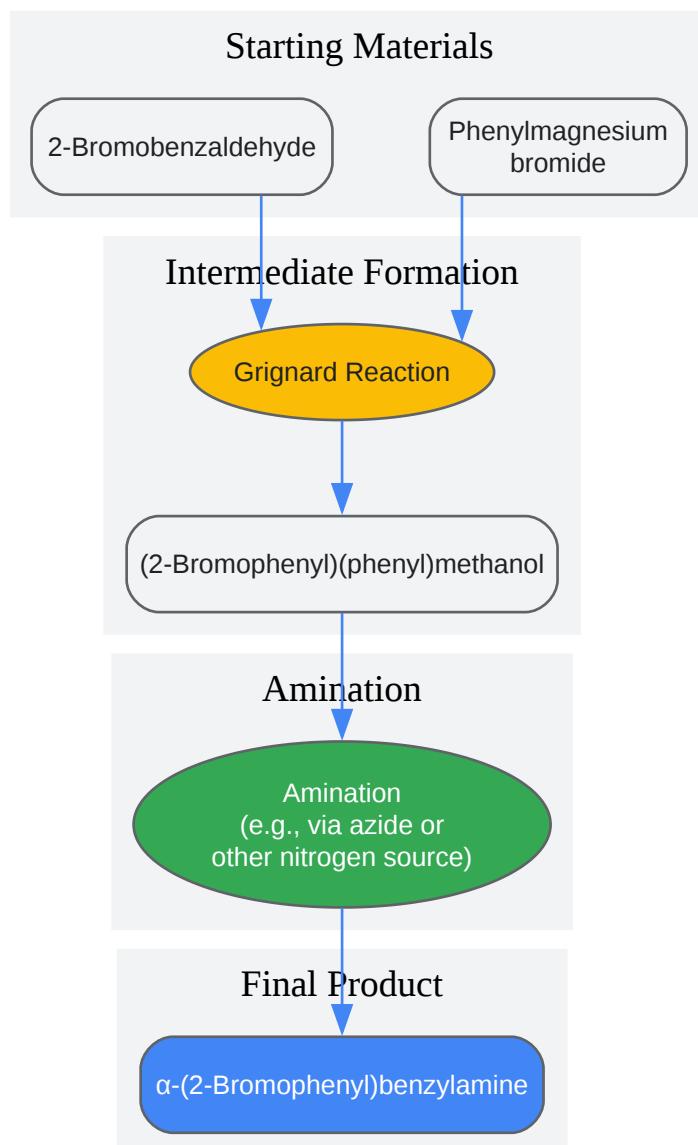
α -(2-Bromophenyl)benzylamine, registered under CAS number 55095-15-3, is a halogenated benzylamine derivative. This class of compounds is recognized for its utility as versatile intermediates in organic synthesis. The presence of a reactive carbon-bromine bond and an amine group makes α -(2-bromophenyl)benzylamine a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. While extensive research exists on the applications of its derivatives, this guide focuses on the core properties and structure of α -(2-Bromophenyl)benzylamine itself, based on available technical information.

Chemical Structure and Properties

The structural formula of α -(2-Bromophenyl)benzylamine consists of a benzyl group and a 2-bromophenyl group attached to a central aminomethane core.

Structure:

Table 1: Chemical and Physical Properties of α -(2-Bromophenyl)benzylamine


Property	Value	Source
CAS Number	55095-15-3	
IUPAC Name	(2-bromophenyl) (phenyl)methanamine	
Molecular Formula	C ₁₃ H ₁₂ BrN	[1]
Molecular Weight	262.15 g/mol	
Physical Form	Solid or viscous liquid	
InChI Code	1S/C13H12BrN/c14-12-9-5-4- 8-11(12)13(15)10-6-2-1-3-7- 10/h1-9,13H,15H2	
InChI Key	SPVWGVSQLZCEQX- UHFFFAOYSA-N	
Purity	Typically ≥97%	
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

α-(2-Bromophenyl)benzylamine is primarily available as a commercial product for research and development purposes. While specific, detailed experimental protocols for its synthesis are not readily found in peer-reviewed journals, the general synthesis of halogenated benzylamines can be achieved through methods such as the hydrogenation of halogenated benzonitriles or the oximation and subsequent hydrogenation of halogenated benzaldehydes.[\[2\]](#)

Logical Relationship of a General Synthesis Approach:

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to α -(2-Bromophenyl)benzylamine.

Applications in Research and Development

The primary utility of α -(2-Bromophenyl)benzylamine lies in its role as a synthetic intermediate. The bromine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The amine functionality provides a site for N-alkylation, acylation, and other modifications.

This dual reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. Derivatives of halogenated benzylamines have been investigated for various therapeutic applications, including antifungal and antibacterial agents.^[2]

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways of α -(2-Bromophenyl)benzylamine itself. Research has predominantly focused on utilizing this compound as a scaffold to synthesize more complex molecules which are then evaluated for their pharmacological properties. The biological effects observed in studies of its derivatives are attributable to the properties of the final, more complex molecules rather than the starting intermediate.

Safety Information

Based on available safety data sheets, α -(2-Bromophenyl)benzylamine is associated with the following hazards:

Table 2: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P305+P351+P338

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the supplier's safety data sheet (SDS).

Conclusion

α -(2-Bromophenyl)benzylamine (CAS 55095-15-3) is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from its structural features that allow for further chemical modifications to generate novel compounds with diverse biological activities. While direct biological data on α -(2-Bromophenyl)benzylamine is limited, its role as a foundational building block in the development of new therapeutic agents is well-established within the scientific community. Further research into the properties and potential applications of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. alpha-(2-Bromophenyl)benzylamine | 55095-15-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: α -(2-Bromophenyl)benzylamine (CAS 55095-15-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284756#cas-number-55095-15-3-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com